molecular formula C16H34O4Si2 B095481 BIS(TRIMETHYLSILYL)SEBACATE CAS No. 18408-42-9

BIS(TRIMETHYLSILYL)SEBACATE

Cat. No.: B095481
CAS No.: 18408-42-9
M. Wt: 346.61 g/mol
InChI Key: BDACUOPQFMCPLO-UHFFFAOYSA-N
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Description

BIS(TRIMETHYLSILYL)SEBACATE is an organosilicon compound with the molecular formula C16H34O4Si2. It is also known as decanedioic acid bis(trimethylsilyl) ester. This compound is characterized by the presence of two trimethylsilyl groups attached to a sebacic acid backbone. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

BIS(TRIMETHYLSILYL)SEBACATE can be synthesized through the reaction of sebacic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Sebacic acid+2(Trimethylsilyl chloride)+2(Triethylamine)Bis(trimethylsilyl) sebacate+2(Triethylamine hydrochloride)\text{Sebacic acid} + 2 \text{(Trimethylsilyl chloride)} + 2 \text{(Triethylamine)} \rightarrow \text{this compound} + 2 \text{(Triethylamine hydrochloride)} Sebacic acid+2(Trimethylsilyl chloride)+2(Triethylamine)→Bis(trimethylsilyl) sebacate+2(Triethylamine hydrochloride)

The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

In an industrial setting, the production of bis(trimethylsilyl) sebacate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

BIS(TRIMETHYLSILYL)SEBACATE undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form sebacic acid and trimethylsilanol.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: While the compound itself is relatively stable, the trimethylsilyl groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Sebacic acid and trimethylsilanol.

    Substitution: Various silyl ethers, amides, or thioethers depending on the nucleophile used.

Scientific Research Applications

BIS(TRIMETHYLSILYL)SEBACATE is utilized in various scientific research applications:

    Chemistry: Used as a silylating agent to protect carboxylic acids and alcohols during synthesis.

    Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) sebacate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes but with different reactivity and stability.

    Trimethylsilyl chloride: A more reactive silylating agent often used in the initial steps of synthesis.

    Bis(trimethylsilyl)trifluoroacetamide: Used in analytical chemistry for derivatizing polar compounds.

Uniqueness

BIS(TRIMETHYLSILYL)SEBACATE is unique due to its ability to form stable silyl ethers with carboxylic acids, making it particularly useful in protecting these functional groups during synthesis. Its stability and ease of handling also make it a preferred choice in various applications.

Properties

IUPAC Name

bis(trimethylsilyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDACUOPQFMCPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701279
Record name Bis(trimethylsilyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18408-42-9
Record name Bis(trimethylsilyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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